![molecular formula C12H13Cl2N5 B1678289 Palatrigine CAS No. 98410-36-7](/img/structure/B1678289.png)
Palatrigine
准备方法
合成路线和反应条件: 帕拉特里津的合成涉及 2,3-二氯苯胺与异丙基异氰酸酯反应生成中间体,然后用水合肼环化得到最终产物 . 反应条件通常包括在回流下加热混合物,并使用二甲基亚砜 (DMSO) 等溶剂进行溶解 .
工业生产方法: 帕拉特里津的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和精确控制反应条件,以确保最终产物的产率和纯度高 . 母液制备方法是将药物溶解在 DMSO 中,以达到所需的浓度 .
化学反应分析
反应类型: 帕拉特里津会经历各种化学反应,包括:
氧化: 帕拉特里津在特定条件下可以氧化形成相应的氧化物。
还原: 它可以还原形成胺类或其他还原衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 通常使用卤素、烷基化试剂和亲核试剂等试剂.
科学研究应用
Treatment of Fibrodysplasia Ossificans Progressiva (FOP)
Palatrigine has been investigated for its effectiveness in preventing heterotopic ossification in patients with FOP, a rare genetic disorder characterized by abnormal bone formation. The compound works by dampening bone morphogenetic protein signaling, which is crucial in the differentiation of progenitor cells into bone-forming cells.
- Clinical Study Findings :
Dosage Regimen | Duration | Effectiveness |
---|---|---|
5 mg daily | Continuous | Reduced flare-ups |
20 mg daily | 4 weeks | Enhanced prevention |
10 mg daily | 8 weeks | Sustained effect |
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses could be beneficial in these contexts.
- Research Insights :
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Protein A | -7.27 |
Protein B | -7.42 |
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in clinical settings. Studies have focused on its interaction with various signaling pathways:
- Bone Morphogenetic Proteins (BMPs) : By inhibiting BMP signaling, this compound prevents the abnormal differentiation of progenitor cells into osteoblasts.
- Neuroinflammatory Pathways : The compound modulates inflammatory cytokines, potentially reducing neuronal damage during neurodegenerative processes.
Clinical Case Reports
Several clinical case reports have documented the use of this compound in managing FOP:
- Case Study A : A 12-year-old male patient exhibited a marked decrease in heterotopic ossification events after initiating treatment with this compound.
- Case Study B : An adult patient reported improved mobility and reduced pain associated with flare-ups after long-term administration of the compound.
Research Trials
作用机制
相似化合物的比较
类似化合物:
扎比西普利: 用于高血压研究的另一种血管紧张素转换酶抑制剂.
异克雷纳糖苷: 具有血管紧张素转换酶抑制活性的环状八肽.
L-异亮氨酰-L-精氨酸: 作为一种有效的血管紧张素转换酶抑制剂的二肽.
独特性: 帕拉特里津的独特性在于其双重作用机制,结合了血管紧张素转换酶抑制和β-肾上腺素能受体阻滞 . 这种双重作用使其在控制心血管疾病方面特别有效,与单一作用机制的化合物相比,具有更广泛的治疗范围 .
生物活性
Palatrigine, a compound under investigation for its potential therapeutic applications, has garnered attention due to its biological activity. This article compiles detailed findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Overview of this compound
This compound is primarily recognized as a sodium channel blocker, which positions it as a candidate for treating conditions such as epilepsy and neuropathic pain. Its chemical structure allows it to interact with voltage-gated sodium channels, modulating neuronal excitability.
This compound's primary mechanism involves the inhibition of sodium channels, which is crucial in the propagation of action potentials in neurons. By blocking these channels, this compound reduces neuronal excitability and can alleviate symptoms associated with hyperexcitability disorders.
Biological Activity
-
Anticonvulsant Properties :
- In preclinical models, this compound demonstrated significant anticonvulsant effects. It was effective in reducing the frequency and severity of seizures in animal models of epilepsy.
- A study reported a dose-dependent relationship between this compound administration and seizure reduction, indicating its potential utility in clinical settings for epilepsy management .
-
Neuropathic Pain Relief :
- Research has shown that this compound can effectively reduce pain in models of neuropathic pain. Its ability to inhibit sodium channels contributes to its analgesic properties.
- In a comparative study with other analgesics, this compound exhibited superior efficacy in pain reduction without significant side effects commonly associated with opioids .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce neuronal death in models of oxidative stress and excitotoxicity.
- This aspect is particularly relevant in conditions such as multiple sclerosis and traumatic brain injury where neuronal protection is critical .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with refractory epilepsy showed significant improvement after initiating treatment with this compound, resulting in a 70% reduction in seizure frequency over three months.
- Case Study 2 : In a cohort of patients suffering from neuropathic pain due to diabetic neuropathy, those treated with this compound reported a marked decrease in pain scores (average reduction of 4 points on a 10-point scale) compared to baseline measurements .
Data Table: Efficacy of this compound
Study Type | Condition | Dosage (mg) | Outcome Measure | Result |
---|---|---|---|---|
Preclinical Study | Epilepsy | 20-100 | Seizure frequency | 50-70% reduction |
Preclinical Study | Neuropathic Pain | 10-50 | Pain score | Average reduction of 4 points |
Clinical Case Study | Refractory Epilepsy | Variable | Seizure frequency | 70% reduction over 3 months |
Clinical Case Study | Diabetic Neuropathy | Variable | Pain score | Significant decrease reported |
属性
CAS 编号 |
98410-36-7 |
---|---|
分子式 |
C12H13Cl2N5 |
分子量 |
298.17 g/mol |
IUPAC 名称 |
6-(2,3-dichlorophenyl)-3-imino-2-propan-2-yl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C12H13Cl2N5/c1-6(2)19-12(16)17-11(15)10(18-19)7-4-3-5-8(13)9(7)14/h3-6H,1-2H3,(H3,15,16,17) |
InChI 键 |
XJQJAFGEQVKYNF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N |
规范 SMILES |
CC(C)N1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N |
外观 |
Solid powder |
Key on ui other cas no. |
98410-36-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5(3)-amino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-isopropyl-1,2,4-triazine BW A256C BWA 256C BWA-256-C BWA-256C palatrigine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。